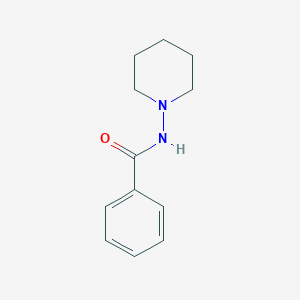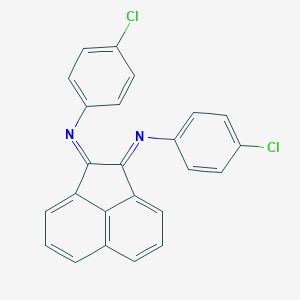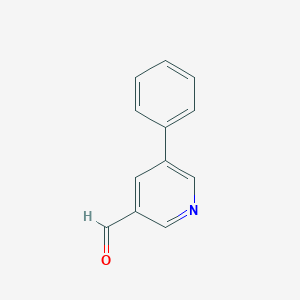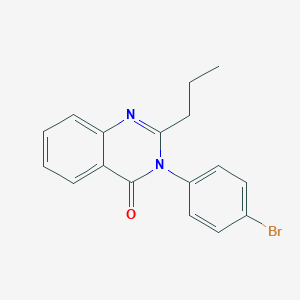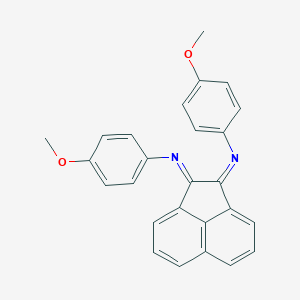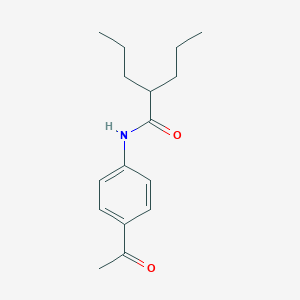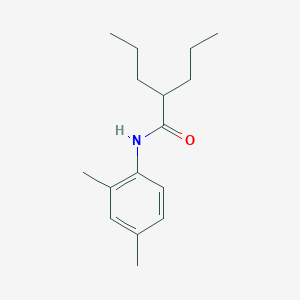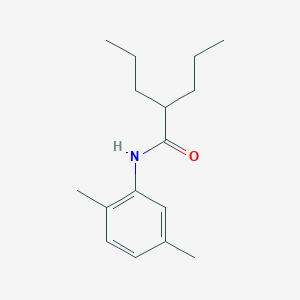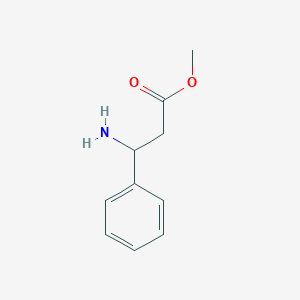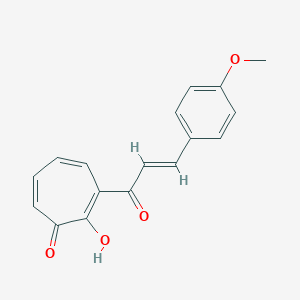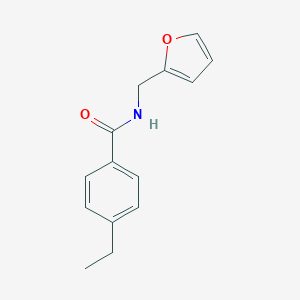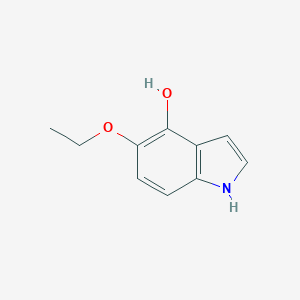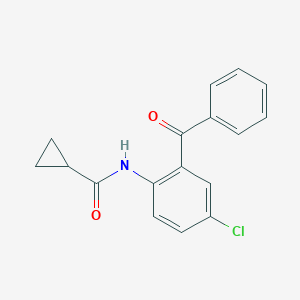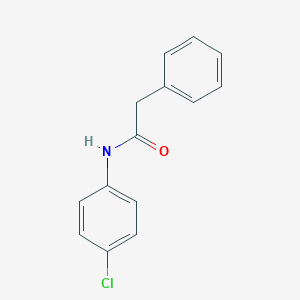
N-(4-chlorophenyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-phenylacetamide, also known as Chloroacetanilide, is a chemical compound that has been widely used in scientific research for its various properties. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. This compound has been used in the synthesis of various drugs and has been found to have potential therapeutic effects.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-2-phenylacetamideilide is not well understood. However, it has been found to inhibit the activity of cyclooxygenase enzymes which are involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain sensation. Therefore, N-(4-chlorophenyl)-2-phenylacetamideilide has been found to have anti-inflammatory and analgesic properties.
Biochemische Und Physiologische Effekte
N-(4-chlorophenyl)-2-phenylacetamideilide has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase enzymes which are involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain sensation. Therefore, N-(4-chlorophenyl)-2-phenylacetamideilide has been found to have anti-inflammatory and analgesic properties. It has also been found to have photocatalytic properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-2-phenylacetamideilide has various advantages and limitations for lab experiments. It is a relatively inexpensive compound and is readily available. It has been found to have potential therapeutic effects such as anti-inflammatory and analgesic properties. However, it is insoluble in water which makes it difficult to use in aqueous solutions. It is also a potential carcinogen and should be handled with care.
Zukünftige Richtungen
There are various future directions for the use of N-(4-chlorophenyl)-2-phenylacetamideilide in scientific research. It can be used in the synthesis of various drugs and has potential therapeutic effects such as anti-inflammatory and analgesic properties. It can also be used in the synthesis of various dyes and pigments and has photocatalytic properties. Further research is needed to understand the mechanism of action of N-(4-chlorophenyl)-2-phenylacetamideilide and its potential applications in various fields of science.
Synthesemethoden
N-(4-chlorophenyl)-2-phenylacetamideilide can be synthesized through the reaction of 4-chloroaniline with acetyl chloride in the presence of a catalyst such as aluminum chloride. The reaction yields N-(4-chlorophenyl)-2-phenylacetamideilide as a product. Other methods of synthesis include the reaction of 4-chloroaniline with acetic anhydride in the presence of a catalyst or the reaction of 4-chloroacetophenone with aniline in the presence of a reducing agent.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-2-phenylacetamideilide has been widely used in scientific research for its various properties. It has been used as a starting material in the synthesis of various drugs such as acetaminophen, phenacetin, and propacetamol. It has also been found to have potential therapeutic effects such as anti-inflammatory and analgesic properties. N-(4-chlorophenyl)-2-phenylacetamideilide has been used in the synthesis of various dyes and pigments and has been found to have photocatalytic properties.
Eigenschaften
CAS-Nummer |
2990-06-9 |
|---|---|
Produktname |
N-(4-chlorophenyl)-2-phenylacetamide |
Molekularformel |
C14H12ClNO |
Molekulargewicht |
245.7 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-2-phenylacetamide |
InChI |
InChI=1S/C14H12ClNO/c15-12-6-8-13(9-7-12)16-14(17)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) |
InChI-Schlüssel |
WYJLJXRDWVMLDM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



